

# HSD17B13 Inhibition in NAFLD: A Comparative Analysis of Emerging Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-95 |           |
| Cat. No.:            | B12365077      | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the emerging therapeutic strategy of inhibiting  $17\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13) for the treatment of non-alcoholic fatty liver disease (NAFLD), with a focus on the investigational compound **Hsd17B13-IN-95** and its standing relative to other NAFLD drug candidates in development.

While specific efficacy data for the preclinical compound **Hsd17B13-IN-95** is not publicly available, its therapeutic rationale is grounded in robust human genetic evidence. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and cirrhosis, suggesting that pharmacological inhibition of the HSD17B13 enzyme could be a promising therapeutic approach. This guide will compare the available data for HSD17B13 inhibitors as a class with other leading NAFLD drug candidates that employ different mechanisms of action.

#### **Quantitative Efficacy Data Summary**

The following table summarizes the available quantitative efficacy data for HSD17B13 inhibitors and other prominent NAFLD drug candidates from clinical trials. It is important to note that the data for HSD17B13 inhibitors are from early-phase trials and focus on target engagement and biomarker response, while the data for other candidates are from more advanced, late-stage trials with histological endpoints.



| Drug Candidate<br>(Class)                                                      | Trial (Phase)                                                    | Key Efficacy<br>Endpoint(s)                                                                                                                           | Results                                                                                  |
|--------------------------------------------------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| HSD17B13 Inhibitors                                                            |                                                                  |                                                                                                                                                       |                                                                                          |
| INI-822 (Small<br>Molecule)                                                    | Preclinical                                                      | Reduction in fibrotic proteins (α-SMA, Collagen Type 1) in a human liver-on-a-chip model. Reduction in Alanine Aminotransferase (ALT) in a rat model. | >40% decrease in fibrotic proteins. Statistically significant decrease in ALT levels.[1] |
| ARO-HSD<br>(rapirosiran) (RNAi)                                                | Phase 1/2                                                        | Reduction in liver HSD17B13 mRNA and protein. Reduction in Alanine Aminotransferase (ALT).                                                            | Up to 93.4% reduction in HSD17B13 mRNA.  Mean ALT reduction of up to 42.3%.[2]           |
| Other NAFLD Drug Candidates                                                    |                                                                  |                                                                                                                                                       |                                                                                          |
| Semaglutide (GLP-1<br>RA)                                                      | ESSENCE (Phase 3)                                                | NASH resolution with no worsening of fibrosis.                                                                                                        | 62.9% vs. 34.3% for placebo.[3]                                                          |
| Improvement in fibrosis by ≥1 stage.                                           | 36.8% vs. 22.4% for placebo.[3]                                  |                                                                                                                                                       |                                                                                          |
| Resmetirom (THR-β<br>Agonist)                                                  | MAESTRO-NASH<br>(Phase 3)                                        | NASH resolution with no worsening of fibrosis.                                                                                                        | 25.9% (80 mg) and<br>29.9% (100 mg) vs.<br>9.7% for placebo.[4][5]                       |
| Improvement in fibrosis by ≥1 stage with no worsening of NAFLD activity score. | 24.2% (80 mg) and<br>25.9% (100 mg) vs.<br>14.2% for placebo.[5] |                                                                                                                                                       |                                                                                          |



| Obeticholic Acid (FXR<br>Agonist)                              | REGENERATE<br>(Phase 3)                  | Improvement in fibrosis by ≥1 stage with no worsening of NASH. | 22.4% (25 mg) vs.<br>9.6% for placebo.[6][7]<br>[8] |
|----------------------------------------------------------------|------------------------------------------|----------------------------------------------------------------|-----------------------------------------------------|
| Lanifibranor (pan-<br>PPAR Agonist)                            | NATIVE (Phase 2b)                        | NASH resolution with no worsening of fibrosis.                 | 49% (1200 mg) vs.<br>22% for placebo.[9]            |
| Improvement in fibrosis by ≥1 stage with no worsening of NASH. | 48% (1200 mg) vs.<br>29% for placebo.[9] |                                                                |                                                     |

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.





Click to download full resolution via product page

Caption: Proposed role of HSD17B13 in NAFLD and the mechanism of its inhibition.





Click to download full resolution via product page

Caption: A typical workflow for the development of a NAFLD drug candidate.

### **Detailed Experimental Protocols**

Below are the methodologies for the key clinical trials cited in this guide.

#### **INI-822 (Preclinical)**

- Human Liver-on-a-Chip Model: A primary human liver-on-a-chip model was used to assess
  the anti-fibrotic effects of INI-822. The model was maintained in a high-fat medium to induce
  a NASH-like phenotype. INI-822 was administered to the system, and the levels of fibrotic
  proteins, specifically alpha-smooth muscle actin (α-SMA) and collagen type 1, were
  measured.[1]
- Rat Model of NAFLD: Rats were fed a high-fat, choline-deficient diet to induce NAFLD. INI-822 was administered orally. The primary endpoints were the measurement of Alanine Aminotransferase (ALT) levels as a marker of liver injury and the analysis of hepatic phosphatidylcholine (PC) levels.[10]

#### ARO-HSD (rapirosiran) - AROHSD1001 (Phase 1/2)

- Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study in healthy volunteers and patients with NASH.
- Participants: Healthy volunteers and patients with a clinical diagnosis of NASH, confirmed by liver biopsy or non-invasive methods.
- Intervention: Subcutaneous injections of ARO-HSD at doses of 25 mg, 100 mg, or 200 mg, or placebo.
- Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Change from baseline in hepatic HSD17B13 mRNA and protein levels, and change in ALT levels. Liver biopsies were performed at baseline and at day 71 in the patient cohorts.[2]



#### **Semaglutide - ESSENCE (Phase 3)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with biopsy-confirmed NASH and liver fibrosis of stage F2 or F3.
- Intervention: Once-weekly subcutaneous injections of semaglutide (2.4 mg) or placebo.
- Primary Endpoints: The proportion of patients with NASH resolution with no worsening of fibrosis.
- Secondary Endpoints: The proportion of patients with an improvement in fibrosis stage of at least one stage with no worsening of NASH.[3]

#### **Resmetirom - MAESTRO-NASH (Phase 3)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of at least 4 and fibrosis stage F2 or F3.
- Intervention: Once-daily oral resmetirom (80 mg or 100 mg) or placebo.
- Primary Endpoints: The proportion of patients with NASH resolution (including a reduction in NAS of at least 2 points) with no worsening of fibrosis, and the proportion of patients with an improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score at 52 weeks.[4][5]

#### **Obeticholic Acid - REGENERATE (Phase 3)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with definite NASH and fibrosis stage F2 or F3.
- Intervention: Once-daily oral obeticholic acid (10 mg or 25 mg) or placebo.
- Primary Endpoint (18-month interim analysis): The proportion of patients with an improvement in fibrosis by at least one stage with no worsening of NASH.[6][7][8]



#### **Lanifibranor - NATIVE (Phase 2b)**

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: Patients with non-cirrhotic, highly active NASH.
- Intervention: Once-daily oral lanifibranor (800 mg or 1200 mg) or placebo for 24 weeks.
- Primary Endpoint: A decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF) activity score without worsening of fibrosis.
- Secondary Endpoints: NASH resolution and regression of fibrosis.[9][11]

#### Conclusion

Inhibition of HSD17B13 represents a genetically validated and promising new therapeutic avenue for NAFLD. While direct comparative efficacy data for **Hsd17B13-IN-95** is not yet available, early data from other HSD17B13 inhibitors like INI-822 and ARO-HSD demonstrate successful target engagement and favorable effects on biomarkers of liver injury. As these and other HSD17B13 inhibitors progress through clinical development, their efficacy on histological endpoints will become clearer, allowing for a more direct comparison with other late-stage NAFLD drug candidates that have already demonstrated benefits in resolving NASH and improving fibrosis. The diverse mechanisms of action of the drugs currently in late-stage development highlight the multifaceted nature of NAFLD and suggest that a personalized medicine approach may ultimately be required for optimal patient care.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. inipharm.com [inipharm.com]
- 2. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Semaglutide treats liver disease in two thirds of patients | King's College London [kcl.ac.uk]
- 4. liverdiseasenews.com [liverdiseasenews.com]
- 5. gi.org [gi.org]
- 6. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS -Digestive Disease Week [ddw.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inipharm's Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 11. fattyliver.ca [fattyliver.ca]
- To cite this document: BenchChem. [HSD17B13 Inhibition in NAFLD: A Comparative Analysis of Emerging Therapeutic Strategies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365077#hsd17b13-in-95-efficacy-compared-to-other-nafld-drug-candidates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com